1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as the "target compound" hereafter) is a pyrazolo[3,4-d]pyrimidine derivative with the molecular formula C₁₉H₁₆ClN₅O and a molecular weight of 365.82 g/mol . It features a 5-chloro-2-methylphenyl group at the 1-position and a 4-methoxyphenyl substituent on the pyrimidin-4-amine moiety.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-12-3-4-13(20)9-17(12)25-19-16(10-23-25)18(21-11-22-19)24-14-5-7-15(26-2)8-6-14/h3-11H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLDRSIVHQLYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This structural class has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by relevant studies and data.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific kinases involved in tumor growth and survival pathways. For instance, compounds with similar structures have been reported to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways .
-
Case Studies :
- A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Another research indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties.
- Mechanism : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Research Findings : In vitro studies showed that certain pyrazolo derivatives significantly reduced the production of nitric oxide and prostaglandin E2 in activated macrophages .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored as well.
- Evaluation : Various studies have assessed its efficacy against bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Summary
| Biological Activity | Cell Lines/Organisms Tested | Key Findings |
|---|---|---|
| Anticancer | MDA-MB-231, HepG2 | Induces apoptosis; inhibits proliferation |
| Anti-inflammatory | Macrophages | Reduces NO and PGE2 production |
| Antimicrobial | Staphylococcus aureus, E. coli | Exhibits antibacterial activity |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The structural modifications, including the introduction of chloro and methoxy groups, enhance the compound's biological activity by influencing its interaction with cellular targets.
Antimicrobial Activity
Studies have demonstrated that related compounds possess antibacterial properties. For instance, a series of pyrazole derivatives were synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents in the pyrazole ring significantly affects their efficacy, suggesting that 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may also exhibit similar properties .
Anti-inflammatory Properties
The compound's structural framework suggests potential anti-inflammatory activity. Pyrazolo[3,4-d]pyrimidines have been documented to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for further exploration in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that introducing electron-withdrawing groups like chlorine could enhance cytotoxicity against cancer cells. The synthesized compounds were tested for their ability to inhibit cell proliferation in vitro, revealing promising results for specific derivatives .
Case Study 2: Antibacterial Screening
Another investigation involved the synthesis of oxadiazole derivatives based on the pyrazolo structure. These compounds were evaluated for their antibacterial efficacy using Minimum Inhibitory Concentration (MIC) assays. Notably, some derivatives exhibited MIC values comparable to standard antibiotics like Ampicillin, highlighting the potential of pyrazolo-based compounds in antimicrobial therapy .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Values |
|---|---|---|---|
| This compound | Antitumor | Various Cancer Cell Lines | Varies by derivative |
| Oxadiazole Derivative | Antibacterial | Staphylococcus aureus | 22.4 µg/mL |
| Oxadiazole Derivative | Antibacterial | Escherichia coli | 29.6 µg/mL |
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are a well-studied class of kinase inhibitors. Below is a systematic comparison of the target compound with key structural analogs, focusing on structural features , synthetic methods , and biological activity .
Structural and Functional Group Variations
Table 1: Structural Comparison
Key Observations :
- Chlorine Substitution : The target compound and S29 both feature chloro substituents, but their positions differ. The target’s 5-chloro-2-methylphenyl group may enhance steric bulk compared to S29’s ethyl-linked dichlorophenyl moiety.
- Methoxy vs. Fluoro : The 4-methoxyphenyl group in the target compound likely improves solubility compared to S29’s 4-fluorobenzyl group, which may enhance membrane permeability.
- Thioether Modifications: SI388 incorporates a methylthio group at position 6, which is absent in the target compound. Thioether groups are known to influence kinase selectivity and binding affinity .
Key Observations :
- Microwave synthesis (Compound 1) achieves moderate yields (43%) but reduces reaction time compared to traditional methods .
Key Observations :
- Potency : S29 demonstrates high potency (EC₅₀: 5.74 ng/mL) in neuroblastoma models, likely due to its dichlorophenyl and fluorobenzyl groups enhancing target engagement .
- Selectivity : SI388’s methylthio group contributes to Src kinase selectivity, while the target compound’s 4-methoxyphenyl group may favor different kinase interactions.
- Therapeutic Potential: The absence of salt data for the target compound (vs. S29’s GO nanosheet formulation) suggests further optimization is needed for clinical translation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including cyclization of substituted benzoic acid hydrazides using POCl₃ at elevated temperatures (120°C). Key intermediates are characterized by IR spectroscopy (to confirm carbonyl and amine groups) and ¹H/¹³C NMR (to verify regiochemistry and substituent positions). For example, cyclization of 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with nucleophilic reagents yields pyrazolo[3,4-d]pyrimidine scaffolds .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Elemental analysis : Validates empirical formula (e.g., C₁₃H₁₂ClN₅O).
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., 289.72 g/mol).
- X-ray crystallography : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions closing six-membered rings) .
Discrepancies in melting points or spectral data between studies may arise from polymorphic variations or solvent effects .
Advanced Research Questions
Q. How can researchers validate the Src kinase inhibitory activity of this compound, and what experimental controls are essential?
- Methodological Answer :
- In vitro kinase assays : Use recombinant Src kinase with ATP-competitive inhibitors (e.g., SI388 in ) and measure IC₅₀ values via fluorescence polarization.
- Control compounds : Include PP2 (a known Src inhibitor) and PP3 (inactive analog) to distinguish target-specific effects .
- Cellular assays : Validate efficacy in neuroblastoma cell lines (e.g., SH-SY5Y) using proliferation assays and Western blotting for phospho-Src (Tyr⁴¹⁶) .
Q. What strategies improve the compound’s blood-brain barrier (BBB) penetration for neuropathic pain applications?
- Methodological Answer :
- Lipophilicity optimization : Introduce morpholinoethylthio or trifluoromethoxy groups to enhance logP (predicted via QSAR models).
- Nano-carrier systems : Use graphene oxide (GO) nanosheets to improve solubility and CNS delivery, as demonstrated for S29 in neuroblastoma models ( ).
- In vivo validation : Employ sucrose-aCSF perfused rodent models to measure compound levels in cerebrospinal fluid .
Q. How do structural modifications at the N-aryl and pyrazolo[3,4-d]pyrimidine positions affect anticancer efficacy?
- Methodological Answer :
- SAR studies : Replace the 4-methoxyphenyl group with 4-chlorophenyl or 4-fluorobenzyl to assess cytotoxicity in NCI-60 cell panels. For example, 1-(2-chloro-2-phenylethyl) derivatives show improved apoptosis induction ( ).
- Molecular docking : Compare binding poses in Src kinase (PDB: 1FMK) to identify critical interactions (e.g., hydrogen bonding with Met341) .
- Contradiction note : Some substitutions (e.g., methylthio groups) enhance potency but reduce solubility, necessitating formulation adjustments .
Contradictions and Resolutions
- Synthetic yields : Discrepancies (e.g., 69% vs. 51% in ) arise from solvent purity or catalyst batch variations. Use anhydrous DMF and freshly distilled POCl₃ for reproducibility.
- Biological potency : Variability in IC₅₀ values may reflect assay conditions (e.g., ATP concentration). Standardize kinase buffer (10 mM MgCl₂, 1 mM DTT) for cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
